molecular formula C4H3F6N3O B3043160 N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine CAS No. 758-84-9

N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine

Cat. No. B3043160
CAS RN: 758-84-9
M. Wt: 223.08 g/mol
InChI Key: ANQWQPHOLAKDED-UHFFFAOYSA-N
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Description

N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine is a chemical compound that is part of a broader class of trifluoroacetylated hydrazines. These compounds are characterized by their trifluoroacetyl groups and their reactivity with various nucleophiles, including hydrazine itself. They are of interest in various fields, including organic synthesis and sensor development, due to their unique physical, chemical, and fluorescent properties .

Synthesis Analysis

The synthesis of related trifluoroacetyl compounds often involves reactions with hydrazine or its derivatives. For instance, the trifluoroacetyl acetonate naphthalimide derivative reacts selectively with hydrazine to form a five-membered ring, which is used as a chemodosimetric sensor . Similarly, N-trifluoroacetylated sulfoximines react with 1-trifluoromethylstyrenes in a one-pot domino reaction to yield fluorinated 5,6-dihydro-1,2-thiazine 1-oxides . These syntheses highlight the versatility of trifluoroacetyl groups in constructing complex molecules with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of trifluoroacetyl-related compounds is often confirmed by techniques such as X-ray crystallography. For example, the structure of fluorinated 5,6-dihydro-1,2-thiazine 1-oxides, derived from N-trifluoroacetylated sulfoximines, was confirmed using this method . NMR spectroscopy is another crucial tool for studying these molecules, as demonstrated by the investigation of the instability of trifluoroacethydrazide and the conformational analysis of various acylated hydrazines .

Chemical Reactions Analysis

Trifluoroacetyl derivatives of hydrazines undergo a variety of chemical reactions. Reductive cleavage of the N-N bond with SmI2 is one such reaction, leading to the formation of trifluoroacetamides . Additionally, the hydrazidohydroxylation of styrenes with N-acetylaminophthalimide using phenyliodine(III) bis(trifluoroacetate) is another example of the chemical reactivity of these compounds . These reactions are significant for the synthesis of various functionalized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetyl-related compounds are noteworthy. For instance, the selective reaction of the naphthalimide derivative with hydrazine leads to a change in fluorescence and color, which is useful for sensing applications . The instability of trifluoroacethydrazide in the solid state, as revealed by NMR studies, is another aspect of the physical properties of these compounds . Furthermore, the heterocyclization of 3-trifluoroacetyllactams with hydrazines demonstrates the chemical versatility and reactivity of these molecules .

Scientific Research Applications

Organic Synthesis

One significant application of N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine derivatives is in organic synthesis, where they serve as key intermediates in various chemical reactions. For instance, trifluoroacetyl derivatives of hydrazines undergo reductive cleavage of the N-N bond with samarium(II) iodide to afford trifluoroacetamides, which are useful in synthesizing chiral amines with a trifluoroacetyl (TFA) protecting group. This method accommodates various functionalities and avoids racemization, demonstrating its versatility in organic synthesis (Ding & Friestad, 2004). Additionally, N-trifluoroacetylated pyrazolines, synthesized via cyclization of chalcones, have shown promising antimicrobial activity, indicating their potential in drug development (Asad et al., 2020).

Sensing Technologies

This compound derivatives have also found applications in sensing technologies. For example, a naphthalimide trifluoroacetyl acetonate derivative acts as a chemodosimetric sensor for hydrazine, demonstrating high selectivity and sensitivity. This compound exhibits a notable fluorescence and color change upon reaction with hydrazine, making it a useful tool for environmental monitoring (Lee et al., 2013). Another study introduced a coumarin-based sensor for detecting hydrazine, which also relies on a significant chromogenic and fluorescence response, highlighting the diverse potential of these derivatives in developing sensitive and selective probes for various analytes (Goswami et al., 2014).

properties

IUPAC Name

N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQWQPHOLAKDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/NC(=O)C(F)(F)F)(\C(F)(F)F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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